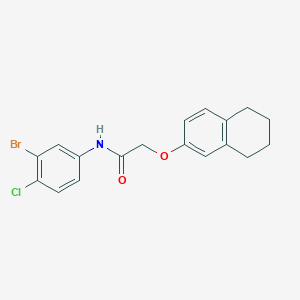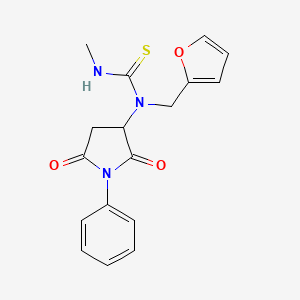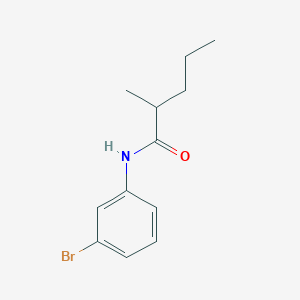![molecular formula C21H20O4 B5137123 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde](/img/structure/B5137123.png)
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde, also known as MNPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MNPB is a derivative of benzaldehyde that contains a naphthyl group and a methoxy group, which gives it unique properties that make it useful in a variety of applications. In
Mecanismo De Acción
The mechanism of action of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has also been shown to have anticancer properties, as it can induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is its versatility. It can be used in a variety of research areas and has a wide range of biological activities. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to have anticancer properties, and further research could lead to the development of new cancer therapies. Additionally, 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde and its potential uses in scientific research.
Métodos De Síntesis
The synthesis of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde involves the reaction of 3-(1-naphthyloxy)propan-1-ol with 3-methoxy-4-formylbenzene in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde. The synthesis method has been optimized to produce high yields of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde with excellent purity.
Aplicaciones Científicas De Investigación
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been used in a variety of research areas, including neuroscience, cancer research, and drug development.
Propiedades
IUPAC Name |
3-methoxy-4-(3-naphthalen-1-yloxypropoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-23-21-14-16(15-22)10-11-20(21)25-13-5-12-24-19-9-4-7-17-6-2-3-8-18(17)19/h2-4,6-11,14-15H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYKCPLADGKRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5137049.png)
![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B5137054.png)
![methyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5137059.png)



![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5137077.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137088.png)

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5137110.png)



![N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5137138.png)